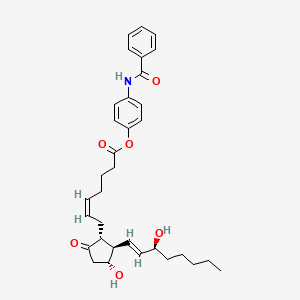
Diarylcomosol III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diarylcomosol III is a diarylheptanoid compound isolated from the dried rhizomes of Curcuma comosa, a plant belonging to the Zingiberaceae family . This compound is known for its aromatic stomachic and anti-inflammatory properties . It has shown inhibitory effects on melanogenesis in B16 melanoma cells, making it a promising therapeutic agent for the treatment of skin disorders .
Aplicaciones Científicas De Investigación
Diarylcomosol III has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the chemical behavior of diarylheptanoids.
Medicine: Its anti-inflammatory properties make it a candidate for developing anti-inflammatory drugs.
Industry: It is used in the cosmetic industry for its potential skin-whitening effects.
Mecanismo De Acción
Target of Action
Diarylcomosol III is a diarylheptanoid It has been found to show inhibitory effects on melanogenesis in b16 melanoma cells .
Mode of Action
It is known to inhibit melanogenesis in b16 melanoma cells . Melanogenesis is the process of melanin production in the skin, and its inhibition can lead to reduced pigmentation.
Biochemical Pathways
Given its inhibitory effects on melanogenesis, it may be inferred that it impacts the pathways related to melanin production .
Result of Action
This compound has been found to inhibit melanogenesis in B16 melanoma cells . This suggests that it could potentially be used as a therapeutic agent for the treatment of skin disorders related to melanin overproduction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diarylcomosol III can be synthesized through the extraction of dried rhizomes of Curcuma comosa . The extraction process typically involves the use of methanol as a solvent to isolate the compound from the plant material .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Curcuma comosa rhizomes. The rhizomes are dried and ground into a fine powder, which is then subjected to methanolic extraction. The extract is further purified using chromatographic techniques to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Diarylcomosol III undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction may produce alcohols .
Comparación Con Compuestos Similares
Diarylcomosol III is unique among diarylheptanoids due to its specific inhibitory effects on melanogenesis and its anti-inflammatory properties . Similar compounds include:
- Diarylcomosol I
- Diarylcomosol II
- Diarylcomosol IV
- Diarylcomosol V
These compounds share similar structural features but differ in their specific biological activities and chemical properties .
Propiedades
IUPAC Name |
(3R,5S)-1-(4-hydroxy-3,5-dimethoxyphenyl)-7-(4-hydroxyphenyl)heptane-3,5-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-26-19-11-15(12-20(27-2)21(19)25)6-10-18(24)13-17(23)9-5-14-3-7-16(22)8-4-14/h3-4,7-8,11-12,17-18,22-25H,5-6,9-10,13H2,1-2H3/t17-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGXSPXNGOVDNO-ZWKOTPCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCC(CC(CCC2=CC=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)CC[C@H](C[C@H](CCC2=CC=C(C=C2)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-6-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B592888.png)


